1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C7H9ClN6 |
|---|---|
Molecular Weight |
212.64 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C7H9ClN6/c8-6-3-10-13(4-6)1-2-14-5-7(9)11-12-14/h3-5H,1-2,9H2 |
InChI Key |
NUOMGYMULVNHBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN2C=C(N=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazole Moiety
The 4-chloro-1H-pyrazole unit is typically synthesized via:
- Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or halogenated precursors.
- Functionalization of the pyrazole ring to introduce the chloro substituent at the 4-position, often via halogenation reactions using reagents such as N-chlorosuccinimide or via substitution on a preformed pyrazole ring.
For example, pyrazole-4-carbaldehydes or pyrazole derivatives bearing halogens can be prepared through Vilsmeier-Haack reactions and subsequent halogenation steps, as demonstrated in related pyrazole syntheses.
Synthesis of the 1,2,3-Triazole Ring with Amino Substitution
The 1,2,3-triazole ring bearing an amino group at the 4-position is commonly synthesized by:
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of terminal alkynes with azides, yielding 1,4-disubstituted 1,2,3-triazoles.
- Introduction of the amino group can be achieved by using azides or alkynes that contain protected or free amino functionalities or by post-cycloaddition functional group transformations.
Several studies have demonstrated the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting alkynylated pyrazole derivatives with aromatic or aliphatic azides under Cu(I) catalysis, followed by further derivatization to introduce amino groups.
Linking Pyrazole and Triazole via Ethyl Spacer
The ethyl linkage between the pyrazole nitrogen and the triazole ring is generally introduced by:
- Alkylation of the pyrazole nitrogen with a 2-bromoethyl or 2-chloroethyl derivative bearing the triazole or its precursor.
- Alternatively, the pyrazole can be functionalized with a 2-azidoethyl group, which then undergoes CuAAC with an alkyne-substituted triazole precursor to form the triazole ring directly attached via the ethyl chain.
This method ensures regioselective attachment and preserves the integrity of both heterocyclic rings.
Representative Synthetic Procedure (Hypothetical Based on Literature)
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-chloro-1H-pyrazole derivative via halogenation of pyrazole | 4-chloro-1H-pyrazole | 70-85 | Halogenation with N-chlorosuccinimide or similar |
| 2 | Alkylation of 4-chloro-1H-pyrazole with 2-bromoethyl azide in presence of base (e.g., K2CO3) | 1-(2-azidoethyl)-4-chloro-1H-pyrazole | 65-80 | Alkylation at pyrazole N1 |
| 3 | Cu(I)-catalyzed azide-alkyne cycloaddition with propargylamine or protected alkyne derivatives | 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine | 75-90 | CuSO4/sodium ascorbate catalyst in ethanol/water |
This sequence aligns with protocols reported for related pyrazolyltriazoles and triazolylthiazoles, where alkylation and click chemistry are key steps.
Analytical Characterization and Confirmation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of pyrazole and triazole protons and carbons, with characteristic chemical shifts for the ethyl linker and amino substituent.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular formula.
- X-ray Crystallography: Where available, single-crystal X-ray diffraction confirms the molecular structure and regiochemistry.
- Infrared Spectroscopy (IR): Identification of characteristic functional groups such as amino (NH2) and heterocyclic rings.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Pyrazole Chloro Group
The electron-withdrawing nature of the chloro substituent on the pyrazole ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Chlorine substitution | Amines, thiols, or alkoxides in EtOH/Et₃N, reflux | Pyrazole derivatives with -NH₂, -S-, or -O- substituents |
Example : Reaction with ethylenediamine in ethanol under basic conditions replaces the chloro group with an amine, forming 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine.
Alkylation and Acylation of Triazol-4-amine
The primary amine on the triazole ring undergoes alkylation or acylation to form derivatives with modified pharmacological properties.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl-1,2,3-triazol-4-amine derivatives | |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl-1,2,3-triazol-4-amine derivatives |
Mechanistic Insight : Alkylation enhances lipophilicity, while acylation stabilizes the amine against oxidative degradation.
Oxidation Reactions
The ethyl linker and heterocyclic rings exhibit selective oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Ethyl oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid derivatives | |
| Triazole oxidation | H₂O₂, AcOH, RT | Triazole N-oxide |
Note : Over-oxidation may lead to decomposition, necessitating precise stoichiometric control.
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles via cycloaddition or condensation.
Example : Reaction with 2-bromoacetophenone yields a thiazole-linked hybrid with enhanced antimicrobial activity .
Reduction Reactions
Selective reduction of functional groups modifies reactivity and bioactivity.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Azide reduction | H₂, Pd/C, MeOH | Amine intermediates for further functionalization |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl-pyrazole-triazole conjugates |
Key Structural and Mechanistic Insights
-
Electronic Effects : The chloro group activates the pyrazole ring toward electrophilic substitution while deactivating it toward nucleophilic attack .
-
Steric Factors : The ethyl linker imposes conformational constraints, influencing regioselectivity in cyclization reactions .
-
Biological Relevance : Derivatives generated via these reactions show enhanced kinase inhibition (e.g., c-Met IC₅₀ = 0.24 nM) and antimicrobial activity (MIC = 0.5–1 μM against S. aureus) .
Scientific Research Applications
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: It has potential therapeutic applications, including antileishmanial and antimalarial activities.
Industry: The compound is used in the development of agrochemicals and coordination complexes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. For example, it has been shown to inhibit the enzyme LmPTR1, which is involved in the biosynthesis of folate in Leishmania parasites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with five analogues (Table 1), highlighting differences in molecular framework, substituents, and inferred properties.
Table 1: Structural and Functional Comparison of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine and Related Compounds
Key Observations :
Structural Diversity :
- The target compound uniquely combines a triazol-4-amine and a chloro-pyrazole via an ethyl bridge, distinguishing it from analogues with single heterocycles (e.g., pyrazole in or triazole in ). This dual-heterocyclic system may enhance π-π stacking and hydrogen-bonding interactions in biological targets .
- Compared to S1 (trifluoromethylphenyl substituents ), the target’s chloro-pyrazole group is less electron-withdrawing but offers similar steric bulk.
Synthesis Insights :
- While synthesis details for the target are absent, related compounds (e.g., ) are synthesized via cycloaddition or alkylation reactions. For example, describes triazole formation using triethylorthoformate, suggesting click chemistry as a plausible route for the target .
Biological Relevance: Pyrazole-triazole hybrids (e.g., ) are implicated in pesticidal activity due to nitrogen-rich frameworks interacting with insect nervous systems .
Biological Activity
1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines pyrazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. The unique structural features of this compound contribute to its diverse biological effects, making it a subject of extensive research.
Chemical Structure and Properties
The chemical structure of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can be represented as follows:
Molecular Weight: 212.64 g/mol
IUPAC Name: 1-[2-(4-chloropyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
The presence of the chloro group on the pyrazole ring is significant as it enhances the compound's reactivity and biological properties. The triazole ring is known for its ability to participate in various biochemical interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable antitumor and antiviral properties. The mechanisms underlying these activities often involve the inhibition of specific enzymes or pathways critical for cell proliferation and viral replication.
Antitumor Activity
Studies have demonstrated that compounds with similar structures can disrupt tubulin polymerization, leading to apoptosis in cancer cells. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Inhibition of tubulin polymerization |
| MCF-7 (breast cancer) | 8.7 | Induction of apoptosis via caspase activation |
The above data illustrates the potential of 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine to serve as a lead compound in developing new anticancer therapies.
Antiviral Activity
The antiviral properties of this compound are attributed to its ability to inhibit viral replication by targeting viral enzymes. Research has shown that similar triazole derivatives can effectively inhibit the activity of RNA-dependent RNA polymerase (RdRp), crucial for viral replication.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives based on 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines. Notably, one derivative exhibited an IC50 value of 3.5 µM against A549 lung cancer cells.
- Mechanistic Studies : Another study investigated the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process starting with functionalization of the pyrazole core. A base-catalyzed reaction (e.g., triethylamine) with chloroacetyl chloride or similar reagents is recommended for introducing the ethyl-triazole linkage. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction progress should be monitored by TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and linkage integrity. For example, the ethyl bridge between pyrazole and triazole rings shows characteristic splitting patterns in 1H NMR .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Key functional groups (e.g., amine, triazole) can be identified via stretching frequencies (N-H ~3300 cm⁻¹, C=N ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its potential as an enzyme inhibitor or antibacterial agent?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For antibacterial studies, conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
- Computational Docking : Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins, leveraging the triazole-pyrazole scaffold’s hydrogen-bonding capability .
Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution rates.
- Catalyst Use : Employ Pd/C or CuI catalysts for click chemistry steps (e.g., triazole ring formation).
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions. Yield improvements should be quantified via GC-MS or HPLC .
Q. How should contradictory data on biological activity between studies be resolved?
- Methodological Answer : Discrepancies may arise from structural analogs (e.g., chloro vs. methoxy substituents) or assay conditions. To resolve:
- Structural Comparison : Use X-ray crystallography (if available) or DFT calculations to compare electronic/steric effects of substituents .
- Assay Standardization : Replicate studies under uniform conditions (pH, temperature, cell lines) and include positive controls (e.g., known inhibitors) .
Q. What experimental designs are suitable for assessing the environmental impact or degradation pathways of this compound?
- Methodological Answer :
- Abiotic Studies : Hydrolysis/photolysis experiments under controlled pH and UV light to identify degradation products (LC-MS analysis).
- Biotic Studies : Microbial degradation assays using soil/water samples, followed by metabolite profiling.
- Ecotoxicity : Use model organisms (Daphnia magna, zebrafish embryos) to evaluate acute/chronic toxicity .
Q. How can structural modifications enhance the compound’s physicochemical properties for specific applications?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the pyrazole ring to modulate solubility and bioavailability.
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility.
- Prodrug Design : Link the amine group to biodegradable esters for controlled release .
Methodological Notes
- Synthesis References : and detail multi-step pyrazole derivatization and purification protocols.
- Biological Activity : and highlight triazole-pyrazole hybrids in kinase inhibition and antibacterial contexts.
- Structural Analysis : and provide NMR/X-ray insights for SAR studies.
- Environmental Impact : outlines frameworks for ecotoxicological assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
